Pentanoic acid, 3,5-diamino-5-oxo-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-beta-homoasparagine typically involves the reaction of asparagine with specific reagents under controlled conditions. One common method includes the use of asparagine synthetase, an enzyme that catalyzes the conversion of aspartic acid and ammonia to asparagine . The reaction conditions often require a pH range of 7.5 to 8.5 and a temperature range of 25 to 37°C .
Industrial Production Methods
Industrial production of D-beta-homoasparagine can be achieved through microbial fermentation. Microorganisms such as Escherichia coli and Erwinia chrysanthemi are commonly used for the production of asparaginase, an enzyme that can be further processed to obtain D-beta-homoasparagine . The fermentation process involves submerged fermentation techniques, where the microorganisms are cultured in a liquid medium containing the necessary nutrients .
Chemical Reactions Analysis
Types of Reactions
D-beta-homoasparagine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
D-beta-homoasparagine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nitrogen metabolism and its potential effects on cellular functions.
Mechanism of Action
D-beta-homoasparagine exerts its effects through the inhibition of asparagine synthetase, an enzyme involved in the synthesis of asparagine from aspartic acid and ammonia . This inhibition leads to a decrease in asparagine levels, which can affect protein biosynthesis and cellular functions. The compound also interacts with sodium-coupled neutral amino acid transporters, further influencing cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
D-Asparagine: A non-essential amino acid involved in the metabolic control of cell functions in nerve and brain tissue.
L-Asparagine: An essential amino acid critical for the production of proteins, enzymes, and muscle tissue.
Asparaginase: An enzyme that catalyzes the hydrolysis of asparagine to aspartic acid and ammonia.
Uniqueness
D-beta-homoasparagine is unique due to its specific structure and its ability to inhibit asparagine synthetase, making it a valuable compound for research in cancer treatment and nitrogen metabolism .
Properties
CAS No. |
6706-21-4 |
---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3,5-diamino-5-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10) |
InChI Key |
XOYSDPUJMJWCBH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(=O)O)N)C(=O)N |
Origin of Product |
United States |
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